3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one
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Overview
Description
3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a fluorophenyl group and a phenylpropynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-fluoroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one or 3-(4-Fluorophenyl)-1-phenylpropanoic acid.
Reduction: Formation of 3-(4-Fluorophenyl)-1-phenylpropene or 3-(4-Fluorophenyl)-1-phenylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening agents .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Methylphenyl)-1-phenylprop-2-yn-1-one
Uniqueness
3-(4-Fluorophenyl)-1-phenylprop-2-yn-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9FO |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H |
InChI Key |
RASFMECZGXIUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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